molecular formula C16H11BrClNO2S B2902194 N-(4-bromophenyl)-4-chloronaphthalene-1-sulfonamide CAS No. 2361843-73-2

N-(4-bromophenyl)-4-chloronaphthalene-1-sulfonamide

Cat. No.: B2902194
CAS No.: 2361843-73-2
M. Wt: 396.68
InChI Key: YXCBLMXJJQMZIA-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-4-chloronaphthalene-1-sulfonamide: is an organic compound that features a naphthalene ring substituted with a sulfonamide group, a bromophenyl group, and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-4-chloronaphthalene-1-sulfonamide typically involves the following steps:

    Formation of the Sulfonamide Group: The initial step involves the sulfonation of 4-chloronaphthalene to introduce the sulfonyl chloride group. This is achieved by reacting 4-chloronaphthalene with chlorosulfonic acid under controlled conditions.

    Coupling with 4-Bromoaniline: The sulfonyl chloride intermediate is then reacted with 4-bromoaniline in the presence of a base such as triethylamine to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-4-chloronaphthalene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions:

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonamide group, which can be converted to sulfonic acids or sulfinamides.

    Coupling Reactions: The aromatic rings can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, enabling the formation of more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce sulfonic acids.

Scientific Research Applications

N-(4-bromophenyl)-4-chloronaphthalene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be utilized in the development of advanced materials, including polymers and organic semiconductors.

    Biological Studies: The compound’s structural features make it suitable for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the exploration of new chemical reactions and pathways.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-4-chloronaphthalene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or altering protein function. The bromophenyl and chloronaphthalene moieties can enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)furan-2-carboxamide
  • N-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
  • N-(4-bromophenyl)sulfonylbenzoyl-L-valine

Uniqueness

N-(4-bromophenyl)-4-chloronaphthalene-1-sulfonamide is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both bromine and chlorine atoms, along with the sulfonamide group, allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(4-bromophenyl)-4-chloronaphthalene-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrClNO2S/c17-11-5-7-12(8-6-11)19-22(20,21)16-10-9-15(18)13-3-1-2-4-14(13)16/h1-10,19H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXCBLMXJJQMZIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Cl)S(=O)(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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